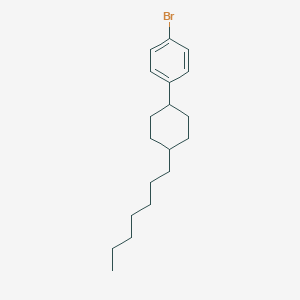
Bromocresol green
Overview
Description
Bromocresol green is a dye belonging to the triphenylmethane family, specifically the sulfonephthaleins class. It is widely used as a pH indicator in various applications, including growth mediums for microorganisms and titrations. In clinical practice, this compound is commonly used as a diagnostic technique to measure serum albumin concentration in mammalian blood samples, particularly in cases of kidney failure and liver disease .
Mechanism of Action
Target of Action
Bromocresol Green (BCG) is a dye of the triphenylmethane family, specifically belonging to a class of dyes called sulfonephthaleins . The primary targets of BCG are acidic compounds and serum albumin within mammalian blood samples . It is commonly used to measure serum albumin concentration, particularly in potential cases of kidney failure and liver disease .
Mode of Action
In aqueous solution, BCG ionizes to give the monoanionic form (yellow). At higher pH, it further deprotonates to give the dianionic form (blue), which is stabilized by resonance . The acid dissociation constant (pKa) of this reaction is 4.8 . This property allows BCG to be used as a pH indicator in various applications, such as growth mediums for microorganisms and titrations .
Biochemical Pathways
The biochemical pathways affected by BCG primarily involve the interaction of the dye with serum albumin. The acid-binding dyes this compound selectively bind to albumin to produce chromophores that are used to quantify the protein, based on their reaction with the acidic amino acids .
Pharmacokinetics
It is known that bcg is sparingly soluble in water but very soluble in ethanol and diethyl ether . This suggests that its bioavailability may be influenced by the solvent used.
Result of Action
The interaction of BCG with its targets results in a color change that is used to measure serum albumin concentration. This color change is due to the formation of chromophores when BCG binds to albumin . This property is utilized in clinical practice as a diagnostic technique .
Action Environment
The action of BCG is influenced by environmental factors such as pH and solvent. At low pH, the protons can protonate the -NH2 groups of the chitosan on the ES fungal cell wall to form -NH3+ resulting in electrostatic attraction with the SO3− group of the anionic dye BCG facilitating its removal from aqueous solution . Furthermore, the solubility of BCG in different solvents can affect its action and efficacy .
Biochemical Analysis
Biochemical Properties
Bromocresol Green plays a significant role in biochemical reactions. It is known to bind quantitatively with human albumin, forming an intense blue-green complex . This property is utilized in spectrophotometric analysis of mixtures containing the esters and 3-quinuclidinol .
Cellular Effects
The cellular effects of this compound are primarily observed in its use as a diagnostic tool. The most common use of this compound is to measure serum albumin concentration within mammalian blood samples in possible cases of kidney failure and liver disease .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. In aqueous solution, this compound will ionize to give the monoanionic form (yellow), that further deprotonates at higher pH to give the dianionic form (blue), which is stabilized by resonance .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are largely dependent on the specific experimental conditions. For instance, the color change from yellow to blue-green occurs at a pH range of 3.8 to 5.4 .
Metabolic Pathways
This compound does not directly participate in metabolic pathways. It is used in the measurement of serum albumin concentration, which can provide valuable information about the state of protein metabolism in the body .
Subcellular Localization
As this compound is not naturally found within cells, it does not have a specific subcellular localization. When used as a pH indicator in laboratory settings, it remains in the external medium and does not enter cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromocresol green can be synthesized by reacting m-cresol purple (m-cresolsulfonphthalein) with bromine in the presence of glacial acetic acid. The reaction proceeds as follows: [ \text{m-Cresol Purple} + \text{Bromine} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, this compound is produced by dissolving the compound in suitable solvents such as ethanol or diethyl ether. For instance, to prepare a 0.1% solution, 0.1 grams of this compound is dissolved in 75 milliliters of ethyl alcohol and then diluted to 100 milliliters with additional ethyl alcohol .
Types of Reactions:
Complex Formation: this compound forms colored complexes with various compounds, useful in spectrophotometric analysis.
Common Reagents and Conditions:
Acidic and Basic Conditions: this compound changes color based on pH, making it useful as a pH indicator.
Major Products:
Scientific Research Applications
Bromocresol green has a wide range of applications in scientific research:
Comparison with Similar Compounds
Bromocresol Purple: Another sulfonephthalein dye used as a pH indicator, with color changes at different pH levels compared to bromocresol green.
Bromophenol Blue: A dye used as a pH indicator and in gel electrophoresis, similar in function but with different pH sensitivity.
Uniqueness: this compound is unique due to its specific pH range for color change (yellow below pH 3.8 and blue above pH 5.4), making it particularly useful for certain analytical applications .
Properties
IUPAC Name |
2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br4O5S/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)31(28,29)30-21/h3-8,26-27H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPHFZCDPYBUAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4C)Br)O)Br)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Br4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044459 | |
| Record name | Bromcresol green | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless, light yellow purple solid; Available as pure compound, monosodium salt, and dilute solutions; [CHEMINFO] | |
| Record name | Bromocresol green | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1961 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
76-60-8 | |
| Record name | Bromocresol green | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromcresol green | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromocresol green | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bromcresol green | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromocresol green | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.885 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOCRESOL GREEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YGN0Y942M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bromocresol Green function as a pH indicator?
A: this compound exhibits a distinct color change from yellow to blue over a pH range of 3.8 to 5.4. This color transition arises from structural changes in the molecule as it interacts with hydrogen ions (H+) in solution. At low pH, the molecule exists in its protonated form, exhibiting a yellow color. As the pH increases, the molecule loses a proton, leading to a change in its electronic structure and a corresponding shift to a blue color. []
Q2: Can you elaborate on the binding of this compound to serum albumin?
A: this compound binds to serum albumin, primarily at a single binding site. This interaction leads to a quenching of the protein's intrinsic fluorescence, a phenomenon utilized for studying the binding affinity and capacity. The affinity of this compound for bovine serum albumin remains relatively consistent between pH 4.0 and 8.0 but decreases significantly with increasing ionic strength. Interestingly, serum albumins from different species, despite structural similarities, demonstrate varying affinities for the dye. []
Q3: What causes the underestimation of albumin content when using this compound in the presence of certain drugs?
A: Drugs like phenylbutazone and clofibric acid, known for their strong binding to human albumin, can interfere with the binding of this compound to albumin. This competition for binding sites leads to lower readings of albumin content when using the this compound immediate reaction method, particularly at therapeutic drug concentrations and in diluted serum samples. []
Q4: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C21H14Br4O5S, and its molecular weight is 698.01 g/mol. []
Q5: What are the key spectroscopic characteristics of this compound?
A: this compound exhibits specific absorption maxima depending on its protonation state and the solvent environment. For instance, the this compound-chitosan complex shows a maximum absorption wavelength (λmax) at 620 nm. [] This property is exploited in spectrophotometric assays for the quantification of chitosan. Other studies report λmax values around 414 nm and 412 nm for this compound ion-pair complexes with different analytes. [, , ]
Q6: How does encapsulation within a sol-gel matrix influence this compound's pH indicator properties?
A: Encapsulating this compound within a transparent monolithic silica matrix via a sol-gel process, utilizing tetraethyl orthosilicate, preserves its pH-responsive behavior. The immobilized indicator exhibits comparable response to pH and albumin as its free counterpart, retaining its structure during the sol-gel reactions. []
Q7: Can this compound be incorporated into a polymer film for dosimetric applications?
A: Yes, incorporating this compound into a poly(vinyl butyral) film along with chloral hydrate creates a radiation-sensitive indicator. Upon irradiation, the radiolysis of chloral hydrate generates HCl, lowering the film's pH and inducing a color change in the dye from blue to yellow. This system demonstrates potential as a dosimeter for low-dose ranges, up to 6 kGy, suitable for certain food irradiation applications. []
Q8: How does this compound perform in a freshness indicator for fish?
A: Immobilizing this compound on a porous anodic aluminum (PAA) membrane yields a sensitive and visually intuitive freshness indicator for fish. This label responds to the total volatile basic nitrogen (TVBN) released during fish spoilage, with a noticeable color change from yellow to green when TVBN levels exceed 20 mg/100 g, a threshold for inedibility. []
Q9: How is this compound used in the determination of trace iron in water?
A: this compound acts as a catalyst in a spectrophotometric method for trace iron determination in water. In an acidic medium, trace iron catalyzes the fading reaction of hydrogen peroxide with this compound, resulting in a decrease in absorbance at 290 nm. This method offers a linear response range for iron concentrations from 0 to 2.5 μg/25 mL, with a detection limit of 2.79×10-3 μg/mL. []
Q10: Have there been any computational studies on the complexation of this compound with cyclodextrins?
A: Yes, molecular modeling analysis, alongside nuclear magnetic resonance and infrared spectroscopy, has been employed to investigate the complexation of this compound with γ-cyclodextrin. These studies suggest that the complexation occurs with a 1:2 stoichiometry (γ-cyclodextrin:this compound), primarily driven by hydrophobic interactions. []
Q11: How do structural modifications to this compound affect its interaction with serum proteins?
A: While specific SAR studies on this compound are limited in the provided literature, research comparing this compound with Bromocresol Purple reveals that even subtle structural differences can significantly impact dye-protein interactions. This is evident in the observation that Bromocresol Purple exhibits lower affinity for animal albumin compared to this compound. []
Q12: How does pH affect the stability of this compound in solution?
A12: this compound's stability in solution is influenced by pH. While it remains relatively stable within its working pH range as an indicator, extreme pH values can lead to degradation. This is particularly relevant when developing formulations or analytical methods involving this compound. Careful pH control is crucial to ensure accurate and reliable results.
A12: While the provided research papers do not specifically address SHE regulations for this compound, it is crucial to consult relevant safety data sheets and regulatory guidelines for safe handling, storage, and disposal. Adhering to established laboratory safety protocols is paramount when working with this or any laboratory reagent.
A12: The provided research focuses primarily on this compound's analytical applications and does not delve into its pharmacokinetic or pharmacodynamic properties.
A12: The provided research focuses on the physicochemical properties and analytical applications of this compound, and it does not encompass studies on its in vitro or in vivo efficacy.
A12: The provided research papers do not cover these specific aspects related to this compound.
Q13: What are some common analytical methods employed for the determination of this compound?
A: Spectrophotometry emerges as a primary technique for this compound analysis, leveraging its distinct spectral properties. For instance, the formation of ion-pair complexes with various analytes, followed by extraction into organic solvents, allows for sensitive and selective spectrophotometric detection. [, , , , , ] Additionally, Flow Injection Analysis (FIA) coupled with Diode Array Spectrophotometry enables rapid determination of its dissociation constant. []
Q14: What methods have been investigated for the degradation of this compound in wastewater treatment?
A: Several advanced oxidation processes (AOPs), including direct UV photolysis, acetone/UV, H2O2/UV, and S2O82−/UV, have demonstrated effectiveness in degrading this compound in aqueous solutions. Among these, the H2O2/UV and S2O82−/UV systems exhibit superior performance compared to direct UV photolysis and acetone/UV. The enhanced degradation is attributed to the generation of highly reactive hydroxyl (•OH) and sulfate (SO4•−) radicals upon UV irradiation of H2O2 and S2O82−, respectively. []
Q15: How does the presence of alcohols or variations in dye concentration affect the photocatalytic degradation of this compound?
A: The addition of alcohols to the reaction mixture has been found to inhibit the degradation of this compound during H2O2/UV treatment, likely due to their radical scavenging properties. Conversely, the presence of oxygen has a negligible effect on the degradation process. Additionally, the degradation rate is inversely proportional to the initial dye concentration, with higher concentrations leading to slower degradation kinetics. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


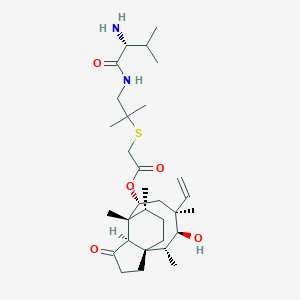
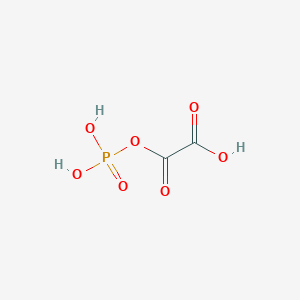
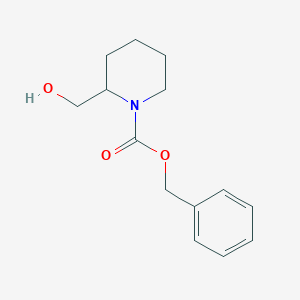
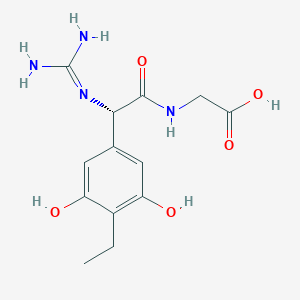
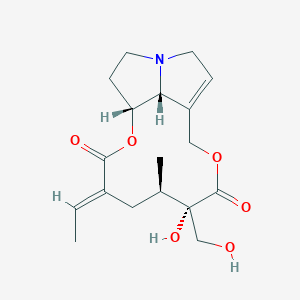
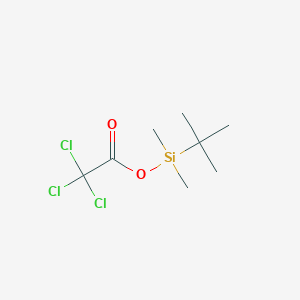

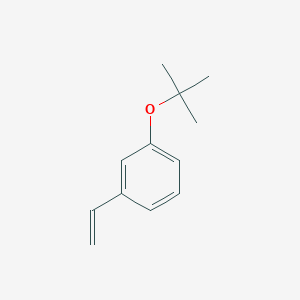

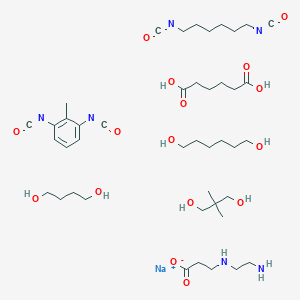
![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)
![[4-[(3,5-Dibromopyridin-2-yl)diazenyl]-2-propylphenyl]-ethylsulfamic acid](/img/structure/B25077.png)

